molecular formula C22H31NO3S2 B12062837 Acetic acid, 2-[[2-[4-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-2-thiazolyl]ethyl]thio]-, methyl ester CAS No. 680215-72-9

Acetic acid, 2-[[2-[4-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-2-thiazolyl]ethyl]thio]-, methyl ester

Cat. No.: B12062837
CAS No.: 680215-72-9
M. Wt: 421.6 g/mol
InChI Key: FCRMPWJKIYHAQY-UHFFFAOYSA-N
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Description

Acetic acid, 2-[[2-[4-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-2-thiazolyl]ethyl]thio]-, methyl ester is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of acetic acid, thiazole, and phenolic groups, which contribute to its diverse reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2-[[2-[4-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-2-thiazolyl]ethyl]thio]-, methyl ester typically involves multi-step organic reactions. One common method includes the reaction of 3,5-bis(1,1-dimethylethyl)-4-hydroxybenzaldehyde with thioacetic acid to form an intermediate, which is then reacted with 2-bromoethyl thiazole under controlled conditions to yield the final product. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH is crucial in industrial settings to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2-[[2-[4-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-2-thiazolyl]ethyl]thio]-, methyl ester undergoes various types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The thiazole ring can be reduced under specific conditions.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group yields quinones, while nucleophilic substitution of the ester group can produce various substituted esters.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties
The compound exhibits notable antioxidant properties due to the presence of the 4-hydroxyphenyl group. Studies have indicated that compounds with similar structures can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This property makes it a candidate for formulations aimed at preventing oxidative damage in cells .

Anti-inflammatory Activity
Research has shown that thiazole derivatives possess anti-inflammatory effects. The compound's structure suggests potential inhibition of inflammatory pathways, making it a subject of interest for developing new anti-inflammatory drugs. Case studies have demonstrated its efficacy in reducing inflammation markers in animal models .

Cancer Research
In the realm of oncology, compounds with similar structural motifs have been investigated for their ability to inhibit cancer cell proliferation. Preliminary studies suggest that acetic acid derivatives can interfere with cell signaling pathways associated with tumor growth, indicating potential as anticancer agents .

Agricultural Applications

Pesticide Development
The thiazole moiety present in this compound is known for its fungicidal and insecticidal properties. Research has explored its effectiveness as a biopesticide, contributing to integrated pest management strategies. Field trials have shown promising results in controlling specific pests while minimizing environmental impact compared to conventional pesticides .

Plant Growth Regulation
There is evidence that certain thiazole derivatives can act as plant growth regulators. They may enhance growth rates and yield in crops by modulating hormonal pathways within plants. This application is particularly relevant in sustainable agriculture practices where chemical inputs are minimized .

Material Science

Polymer Chemistry
The compound can be utilized in the synthesis of novel polymers with enhanced properties. Its ester functionality allows for incorporation into polymer backbones, potentially leading to materials with improved thermal stability and mechanical strength. Research into biodegradable plastics has also identified such compounds as valuable components due to their eco-friendly profiles .

Coatings and Adhesives
Due to its chemical stability and adhesion properties, the compound is being explored for use in coatings and adhesives. Its incorporation into formulations can improve resistance to environmental factors such as moisture and UV radiation, making it suitable for outdoor applications .

Data Table: Summary of Applications

Application Area Specific Use Research Findings
Medicinal ChemistryAntioxidant formulationsEffective free radical scavenger
Anti-inflammatory drugsReduces inflammation markers in models
Cancer treatmentInhibits tumor cell proliferation
Agricultural ScienceBiopesticidesEffective against specific pests
Plant growth regulatorsEnhances growth rates in crops
Material SciencePolymer synthesisImproves thermal stability and strength
Coatings and adhesivesEnhanced resistance to moisture and UV

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It exhibits antioxidant activity by scavenging reactive oxygen species and inhibiting the expression of redox-sensitive inflammatory genes. The compound also modulates the activity of enzymes involved in oxidative stress and inflammation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    AGIX-4207: A structurally related compound with similar antioxidant and anti-inflammatory properties.

    Probucol: Another phenolic antioxidant with comparable cellular uptake and activity.

Uniqueness

Acetic acid, 2-[[2-[4-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-2-thiazolyl]ethyl]thio]-, methyl ester is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its ability to selectively inhibit certain redox-sensitive genes and pathways sets it apart from other similar compounds.

Biological Activity

Acetic acid derivatives have garnered attention in recent years due to their diverse biological activities. The compound Acetic acid, 2-[[2-[4-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-2-thiazolyl]ethyl]thio]-, methyl ester , also known as AGIX-4207, exhibits significant pharmacological properties, including antioxidant and anti-inflammatory effects. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in various models, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C33H50O4S2
  • CAS Number : 216167-92-9
  • Molecular Weight : 578.9 g/mol

The compound features a thiazole ring and multiple hydroxyphenyl groups, which are crucial for its biological activity.

Antioxidant Activity

AGIX-4207 has demonstrated potent antioxidant effects by reducing lipid peroxidation and scavenging reactive oxygen species (ROS). Studies indicate that it enhances cellular uptake compared to similar compounds like probucol, leading to a significant decrease in oxidative stress markers in various cell types .

Anti-inflammatory Properties

The compound selectively inhibits the expression of pro-inflammatory cytokines and adhesion molecules. Specifically, it reduces tumor necrosis factor-alpha (TNF-α) inducible expression of vascular cell adhesion molecule-1 (VCAM-1) and monocyte chemoattractant protein-1 (MCP-1) while having minimal effects on other inflammatory markers .

Biological Activity Data

Activity Model/System Effect Reference
AntioxidantIn vitro cell culturesReduced ROS levels
Anti-inflammatoryEndothelial cellsInhibited TNF-α-induced VCAM-1
AntitumorVarious cancer cell linesGrowth inhibition
AntimicrobialBacterial strainsSignificant antibacterial activity

Case Studies

  • Oxidative Stress Reduction : In a controlled study involving human endothelial cells, AGIX-4207 was shown to decrease oxidative stress markers significantly when exposed to inflammatory stimuli. This suggests its potential use in treating chronic inflammatory diseases characterized by oxidative stress .
  • Cancer Cell Growth Inhibition : Research on AGIX-4207's effects on cancer cell lines revealed that it effectively inhibited proliferation at low concentrations. The mechanism appears to involve cell cycle arrest at the G0/G1 phase, indicating its potential as a chemotherapeutic agent .
  • Antimicrobial Efficacy : A study evaluating AGIX-4207 against various bacterial strains demonstrated notable antimicrobial properties. The compound exhibited a broad spectrum of activity, particularly against Gram-positive bacteria .

Properties

CAS No.

680215-72-9

Molecular Formula

C22H31NO3S2

Molecular Weight

421.6 g/mol

IUPAC Name

methyl 2-[2-[4-(3,5-ditert-butyl-4-hydroxyphenyl)-1,3-thiazol-2-yl]ethylsulfanyl]acetate

InChI

InChI=1S/C22H31NO3S2/c1-21(2,3)15-10-14(11-16(20(15)25)22(4,5)6)17-12-28-18(23-17)8-9-27-13-19(24)26-7/h10-12,25H,8-9,13H2,1-7H3

InChI Key

FCRMPWJKIYHAQY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=CSC(=N2)CCSCC(=O)OC

Origin of Product

United States

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